2-Amino-4-(thiophen-3-yl)butanoic acid

Catalog No.
S14015140
CAS No.
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(thiophen-3-yl)butanoic acid

Product Name

2-Amino-4-(thiophen-3-yl)butanoic acid

IUPAC Name

2-amino-4-thiophen-3-ylbutanoic acid

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7H,1-2,9H2,(H,10,11)

InChI Key

SOQXOGOPSSWYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(C(=O)O)N

2-Amino-4-(thiophen-3-yl)butanoic acid is an amino acid derivative characterized by the presence of a thiophene ring attached to a butanoic acid backbone. Its molecular formula is C8H11NO2SC_8H_{11}NO_2S, and it features an amino group, a carboxylic acid group, and a thiophene moiety. The thiophene ring contributes unique electronic properties and potential biological activities, making this compound of interest in various scientific fields, particularly medicinal chemistry and drug development.

Due to its functional groups:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, with appropriate electrophiles like bromine or nitric acid.

These reactions allow for the modification of the compound’s structure, facilitating the development of derivatives with potentially enhanced properties.

Research indicates that 2-Amino-4-(thiophen-3-yl)butanoic acid exhibits various biological activities. It has been studied for its potential role as a ligand for specific receptors and enzymes, suggesting possible applications in drug development. Its unique structure may influence its interaction with biological targets, potentially leading to therapeutic effects in areas such as antimicrobial activity and modulation of metabolic pathways.

The synthesis of 2-Amino-4-(thiophen-3-yl)butanoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with commercially available butanoic acid derivatives.
  • Thiolation Reaction: A common method involves the reaction of a butanoic acid derivative with thiophen-3-thiol under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
  • Purification: Following the reaction, purification techniques such as crystallization are employed to isolate the desired product.

Industrial methods may include large-scale asymmetric hydrogenation followed by purification techniques.

2-Amino-4-(thiophen-3-yl)butanoic acid has diverse applications in:

  • Medicinal Chemistry: Its potential as a therapeutic agent is being explored due to its unique structural features.
  • Drug Development: The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
  • Research: Studies on its interactions with biological systems contribute to understanding metabolic pathways and receptor functions.

Studies on the interactions of 2-Amino-4-(thiophen-3-yl)butanoic acid with biological targets have revealed its potential as an agonist or antagonist. These interactions can modulate enzyme activity or receptor function, influencing various biochemical pathways. Understanding these mechanisms is crucial for developing compounds with specific therapeutic effects.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Amino-4-(thiophen-3-yl)butanoic acid. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-(phenyl)butanoic acidContains a phenyl group instead of thiopheneDifferent electronic properties compared to thiophene
3-Amino-4-(furan-2-yl)butanoic acidFuran ring instead of thiopheneDistinct reactivity due to furan's electron density
3-Amino-4-(pyridine-2-yl)butanoic acidPyridine ring provides different nitrogen functionalityPotential interactions with different biological targets

The uniqueness of 2-Amino-4-(thiophen-3-yl)butanoic acid lies in its thiophene ring, which imparts distinct electronic and steric properties compared to these similar compounds. This can significantly influence its reactivity and interactions within biological systems.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

185.05104977 g/mol

Monoisotopic Mass

185.05104977 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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